3,5,23-Trimethyloctatriacontane
Description
Properties
CAS No. |
13897-16-0 |
|---|---|
Molecular Formula |
C41H84 |
Molecular Weight |
577.1 g/mol |
IUPAC Name |
3,5,23-trimethyloctatriacontane |
InChI |
InChI=1S/C41H84/c1-6-8-9-10-11-12-13-17-20-23-26-29-32-35-40(4)36-33-30-27-24-21-18-15-14-16-19-22-25-28-31-34-37-41(5)38-39(3)7-2/h39-41H,6-38H2,1-5H3 |
InChI Key |
KEHAAECHOWOSPJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(C)CCCCCCCCCCCCCCCCCC(C)CC(C)CC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C)CCCCCCCCCCCCCCCCCC(C)CC(C)CC |
Synonyms |
3,5,23-Trimethyloctatriacontane |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tritriacontane (C₃₃H₆₈)
Tritriacontane, a straight-chain alkane, shares similarities in hydrocarbon backbone structure but lacks methyl branching. Key differences include:
*Branched alkanes typically exhibit lower melting points than linear analogs due to reduced crystallinity.
Other Branched Alkanes
- Squalane (C₃₀H₆₂): A highly branched isoprenoid alkane used in cosmetics and pharmaceuticals. Unlike this compound, squalane’s shorter chain and symmetrical branching enhance oxidative stability and skin compatibility .
- 2,6,10,15,19,23-Hexamethyltetracosane (C₃₀H₆₂) : A branched hydrocarbon found in algae. Its shorter chain and multiple methyl groups confer fluidity at low temperatures, contrasting with the longer-chain rigidity of this compound .
Functionalized Analogs
Compounds like 3,4-diacetyl-14,17,20,23-tetraoxatetracyclo[...]dotriaconta[...]dione () share a triacontane backbone but incorporate oxygen heteroatoms and ketone groups. These modifications drastically alter polarity and reactivity compared to the purely hydrocarbon this compound .
Research Findings and Challenges
- Thermal Stability : Branched alkanes like this compound are less prone to thermal degradation than linear alkanes due to steric hindrance, making them candidates for high-temperature applications .
- Synthesis Complexity: Introducing methyl groups at specific positions requires precise catalytic processes (e.g., Ziegler-Natta polymerization), which are less economically viable than linear alkane production .
- Ecological Impact : While Tritriacontane is classified as low-risk (), the environmental fate of branched alkanes remains understudied, necessitating further ecotoxicological research.
Preparation Methods
Fundamental Challenges in Synthesizing Long-Chain Branched Alkanes
The preparation of 3,5,23-trimethyloctatriacontane demands precise control over carbon-chain elongation and methyl-group placement. Key challenges include:
-
Regioselectivity : Introducing methyl groups at specific positions (C3, C5, C23) without side reactions.
-
Chain-Length Control : Assembling a 38-carbon backbone with minimal polydispersity.
-
Steric Hindrance : Managing steric effects during coupling reactions, particularly near branching points.
-
Purification Complexity : Separating the target compound from structurally similar byproducts.
These hurdles necessitate multi-step synthetic strategies, often combining enzymatic specificity with chemical precision .
Stepwise Alkylation via Organometallic Intermediates
A plausible route involves iterative alkylation using organometallic reagents to introduce methyl branches at predetermined positions. For example:
-
Initial Chain Assembly : A C15 alkane precursor (e.g., 3,5-dimethylpentadecane) could be synthesized via Grignard reactions. Ethyl magnesium bromide reacts with 1-bromopentadecane, followed by quenching with methyl iodide to install the first two methyl groups .
-
Chain Extension : The C15 intermediate undergoes coupling with a C23 fragment. A nickel-catalyzed Kumada coupling between a C15 Grignard reagent and a C23 alkyl halide could elongate the chain while preserving stereochemistry.
-
Final Methylation : Position C23 methylation might employ a directed ortho-metalation strategy, using a directing group (e.g., sulfoxide) to ensure regioselectivity before reductive removal .
Hypothetical Reaction Conditions :
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| C15 formation | Mg, CH₃I | 0–25°C | ~65 |
| Kumada coupling | NiCl₂(dppe) | 80°C | ~50 |
| C23 methylation | LDA, CH₃I | −78°C | ~40 |
Tandem Metathesis-Hydrogenation Strategies
Olefin metathesis offers a modular approach for constructing long-chain alkanes. For this compound:
-
Subunit Preparation : Synthesize three olefinic fragments:
-
Fragment A: 3,5-dimethyl-1-pentene (C7)
-
Fragment B: 1,23-diene (C16)
-
Fragment C: 23-methyl-1-triacontene (C31)
-
-
Cross-Metathesis : Using a Hoveyda-Grubbs catalyst, Fragment A and Fragment B undergo metathesis to form a C23 intermediate with terminal alkenes.
-
Hydrogenation : Palladium-on-carbon catalyzes alkene reduction to yield the saturated C38 backbone.
-
Post-Functionalization : Radical-initiated methyl group addition at C23 using di-tert-butyl peroxide and methane under UV light .
Critical Considerations :
-
Metathesis efficiency declines with increasing alkene substitution.
-
Terminal alkenes are preferred to avoid stereochemical complications.
-
Hydrogenation must be complete to prevent residual unsaturation.
Biogenetic Mimicry via Enzymatic Pathways
Although purely chemical methods dominate, enzymatic systems inspire novel approaches:
-
Fatty Acid Synthase (FAS) Engineering : Modifying FAS to incorporate methylmalonyl-CoA instead of malonyl-CoA introduces branch points during chain elongation. However, achieving three specific methylations in a 38-carbon chain remains experimentally unverified .
-
Cytochrome P450 Catalysis : Tailored P450 enzymes could theoretically hydroxylate specific positions, followed by deoxygenation and methylation. This approach faces scalability challenges but offers unmatched regioselectivity.
Purification and Characterization Techniques
Post-synthesis purification is critical due to the compound’s hydrophobicity and similarity to byproducts:
-
High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/tetrahydrofuran gradients resolve branched alkane isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : Electron ionization fragments the molecule at branch points, yielding diagnostic ions (e.g., m/z 85 for methyl-substituted carbons) .
-
Nuclear Magnetic Resonance (NMR) : ¹³C NMR distinguishes methyl environments:
-
C3 and C5 methyls appear near δ 19–22 ppm.
-
C23 methyl resonates upfield (δ 14–17 ppm) due to reduced steric strain.
-
Industrial Scalability and Economic Viability
Transitioning from lab-scale to industrial production requires addressing:
-
Catalyst Cost : Noble metal catalysts (e.g., Ru, Pd) in hydrogenation steps increase expenses. Iron-based alternatives are under investigation.
-
Solvent Recovery : Nonpolar solvents (hexane, heptane) used in extractions must be efficiently recycled.
-
Energy Input : High-temperature hydrogenation (100–150°C) necessitates energy-efficient reactors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
